(3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane

Lipophilicity Partition coefficient Drug-likeness optimization

Research challenge: Obtaining a single building block that supports sequential, chemoselective diversification without protecting groups. (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane (≥98% purity) solves this via electronically differentiated C3 and C5 bromine handles for stepwise Suzuki/amination. Its LogP of 4.21 ensures efficient organic-phase extraction of coupled products. The 2,6-difluoro pattern locks the methylthio group perpendicular to the ring-a fixed geometry critical for SAR studies. Supplied sealed under dry conditions, shipped ambient, with full ¹⁹F NMR and Br isotope MS traceability.

Molecular Formula C7H4Br2F2S
Molecular Weight 317.98 g/mol
Cat. No. B13894060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane
Molecular FormulaC7H4Br2F2S
Molecular Weight317.98 g/mol
Structural Identifiers
SMILESCSC1=C(C(=CC(=C1F)Br)Br)F
InChIInChI=1S/C7H4Br2F2S/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3
InChIKeyXTAJOJATDVQNCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane: Physicochemical Baseline & Class Positioning


(3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane (CAS 1805121-60-1) is a tetra-halogenated aryl methyl thioether with the molecular formula C₇H₄Br₂F₂S and a molecular weight of 317.98 g/mol . The compound features a 2,6-difluoro substitution pattern combined with 3,5-dibromo substitution on the phenyl ring, placing it within the polyhalogenated thioanisole class . It is supplied as a research chemical with a purity specification of ≥98% (NLT 98%) and requires storage sealed in dry conditions at 2–8 °C . Its computed LogP of 4.2117 distinguishes it substantially from less halogenated analogs within the same structural family .

(3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane: Why Generic Substitution Fails


Generic substitution of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane with its mono-bromo analog (4-bromo-2,6-difluorophenyl)(methyl)sulfane, CAS 648905-87-7) or non-halogenated thioanisole fails on three physicochemical axes: (i) a LogP differential of approximately +0.76 to +1.80 log units alters partitioning behavior in biphasic reactions and membrane-permeability-dependent assays ; (ii) the presence of two C–Br bonds versus one fundamentally changes the compound's utility as a dual-handle cross-coupling building block for divergent library synthesis ; and (iii) the 2,6-difluoro substitution imposes a distinct conformational preference (methyl group perpendicular to the aromatic plane) that modulates steric accessibility at the sulfur center and the aromatic ring, a behavior absent in non-fluorinated or differently fluorinated analogs [1]. These differences are not incremental—they represent categorical changes in synthetic utility that cannot be recovered by adjusting stoichiometry or reaction conditions when using a simpler analog.

(3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane: Quantitative Differentiation vs. Analogs


Lipophilicity Advantage Over Less Halogenated Analogs

The target compound exhibits a computed LogP of 4.2117 , representing a +0.76 log unit increase over the mono-bromo-2,6-difluoro analog (LogP 3.4492) and a +1.80 log unit increase over the unsubstituted parent thioanisole (LogP 2.4085) [1]. This LogP elevation is consistent with the established contribution of aromatic bromine substituents to lipophilicity (approximately +0.60 per bromine atom on aliphatic systems), compounded by the methylthio group [2]. Each additional bromine atom on the ring increases the compound's preference for organic phases, directly affecting extraction efficiency, chromatographic retention, and membrane partitioning in biological assays.

Lipophilicity Partition coefficient Drug-likeness optimization

Dual C–Br Handles for Sequential Cross-Coupling

The target compound contains two aromatic C–Br bonds at the 3- and 5-positions, ortho to fluorine atoms and meta to the methylthio group, providing two independent sites for sequential palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) . The mono-bromo analog (4-bromo-2,6-difluorophenyl)(methyl)sulfane, CAS 648905-87-7, offers only a single C–Br reactive handle (MW 239.08 vs. 317.98) . The difference in bromine count (2 vs. 1) and molecular weight (ΔMW = +78.90 g/mol, approximately +33%) means the target compound enables divergent library synthesis from a single starting material—a capability absent in the mono-bromo congener. Furthermore, the bromine atoms are positioned symmetrically (3,5-), which may allow for chemoselective sequential coupling if electronic differentiation exists between the two C–Br bonds due to the ortho-fluorine and para-methylthio substituent influences [1].

Divergent synthesis Cross-coupling Building block utility

Perpendicular Conformation Induced by 2,6-Difluoro Substitution

A definitive NMR and photoelectron spectroscopy study by Chmielewski et al. (1993) demonstrated that 2,6-difluorothioanisole derivatives adopt a conformation in which the S–CH₃ methyl carbon lies in or near the plane perpendicular to the aromatic ring, in contrast to 3,5-difluoro derivatives and 2-fluoro derivatives, which prefer planar conformations with all heavy atoms coplanar [1]. The target compound bears the 2,6-difluoro substitution pattern (confirmed by SMILES: CSC1=C(F)C(Br)=CC(Br)=C1F) , meaning its methylthio group is projected perpendicular to the ring plane. This conformational preference has direct consequences for: (i) steric accessibility of the sulfur lone pair for oxidation or alkylation; (ii) the trajectory of nucleophilic attack at the ipso carbon of the C–Br bonds; and (iii) π–π stacking interactions in biological target binding. The 3,5-difluoro positional isomer (or any non-fluorinated thioanisole) would present the methylthio group in a coplanar orientation, fundamentally altering its reactivity profile [1].

Conformational analysis Steric accessibility Structure-reactivity relationships

Physical Property Differentiation Between Positional Isomers

Computational predictions for the positional isomer 4,6-Dibromo-2,3-difluorothioanisole (CAS 1804939-12-5, same molecular formula C₇H₄Br₂F₂S, MW 317.98) indicate a predicted boiling point of 247.5 ± 40.0 °C and a predicted density of 2.03 ± 0.1 g/cm³ . While analogous predicted boiling point and density data are not available from the same source for the target 3,5-dibromo-2,6-difluoro isomer, the magnitude of the boiling point prediction (247.5 °C) for a compound of MW 317.98 contrasts sharply with the unsubstituted thioanisole (MW 124.2, experimental bp 193 °C, density 1.0533 g/cm³) [1] and the non-fluorinated 2,5-dibromothioanisole (MW 282, mp 62–63 °C, predicted density 1.92 g/cm³) . The density prediction of ~2.03 g/cm³ for the polyhalogenated isomer is approximately double that of thioanisole, reflecting the mass contribution of bromine and fluorine atoms. The target compound is supplied as a non-crystalline material requiring refrigerated storage (2–8 °C, sealed dry) , distinguishing it from the crystalline 2,5-dibromothioanisole (mp 62–63 °C) and the free-flowing liquid mono-bromo analog .

Physicochemical properties Isomer comparison Purification and handling

Electron-Withdrawing Effect of Tetra-Halogenation

The target compound bears four electron-withdrawing halogen substituents (2 × F at positions 2,6; 2 × Br at positions 3,5) on the phenyl ring, creating a uniquely electron-deficient aromatic system compared to analogs with fewer halogens . Fluorine exerts a strong −I (inductive) effect while bromine contributes both −I and +M (mesomeric) effects, resulting in a net deactivating influence on electrophilic aromatic substitution [1]. The Hammett σₘ value for Br is +0.39 and for F is +0.34; the cumulative effect of four halogens makes the ring substantially less electron-rich than the mono-bromo analog (3 halogens) or thioanisole (0 halogens) [2]. Although direct Hammett σ values for the tetra-substituted system have not been experimentally measured, the additive effect can be approximated from known substituent constants: a 3,5-dibromo pattern combined with 2,6-difluoro substitution would be expected to raise the oxidation potential of the thioether sulfur and decrease the nucleophilicity of the ring carbons relative to less substituted analogs [1]. This electronic modulation is functionally significant: the bromine at position 5 is para to the methylthio group, potentially making it more reactive in cross-coupling than the bromine at position 3 (ortho to one fluorine), enabling chemoselective sequential derivatization [3].

Electronic effects Hammett substituent constants Aromatic reactivity tuning

Density Enhancement from Heavy Halogen Content

The cumulative mass contribution of bromine and fluorine in the target compound (MW 317.98, containing 2 × Br at ~79.9 each and 2 × F at ~19.0 each) yields a predicted density substantially higher than less halogenated analogs. While experimentally measured density data for the target compound are not publicly available, the structurally related isomer 4,6-dibromo-2,3-difluorothioanisole has a predicted density of 2.03 ± 0.1 g/cm³ , and the non-fluorinated 2,5-dibromothioanisole has a predicted density of 1.92 ± 0.1 g/cm³ . Thioanisole has an experimentally measured density of 1.0533 g/cm³ [1]. The approximate doubling of density from thioanisole (1.05) to the tetra-halogenated compound (~2.03) reflects the heavy-atom content and has practical implications for chromatographic retention time prediction (longer retention on reversed-phase columns due to higher lipophilicity and density) and for gravimetric handling in milligram-scale parallel synthesis.

Heavy atom effect Chromatographic retention Physical property prediction

(3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane: Key Application Scenarios


Divergent Library Synthesis via Sequential Cross-Coupling

The dual C–Br bonds at positions 3 and 5 of the target compound enable a two-step sequential diversification strategy (e.g., Suzuki-Miyaura coupling at position 5 followed by Buchwald-Hartwig amination at position 3, or vice versa) to generate a library of orthogonally substituted biaryl-amino scaffolds from a single building block [1]. The electronic differentiation between the two bromine positions, arising from their distinct relationships to the ortho-fluorine and para-methylthio substituents, may provide a basis for chemoselective Pd-catalyzed coupling without requiring protecting group strategies [2]. The elevated LogP of 4.2117 ensures efficient extraction of coupled products into organic solvents during workup, facilitating purification of the typically non-polar biaryl products . This scenario is not achievable with the mono-bromo analog (single reactive handle) or with non-fluorinated dibromo analogs (which lack the electronic differentiation provided by fluorine substituents).

Conformationally Locked Sulfoxide/Sulfone SAR Probes

The 2,6-difluoro substitution pattern locks the methylthio group in a perpendicular conformation relative to the aromatic ring plane, as established by NMR studies on fluorothioanisole conformers [1]. Oxidation of the thioether to the corresponding sulfoxide or sulfone would yield stereochemically defined products in which the S=O or O=S=O vector is projected perpendicular to the aryl ring. This fixed geometry is valuable for SAR studies where the spatial orientation of the sulfur oxidation state relative to the aromatic pharmacophore is hypothesized to influence target binding [2]. The electron-deficient nature of the tetra-halogenated ring (Σσₘ ≈ 1.46) also raises the oxidation potential of the sulfur, requiring stronger oxidizing conditions than unsubstituted thioanisole—a parameter that must be controlled to avoid over-oxidation or ring halogen displacement .

Agrochemical Intermediate for Environmental Persistence Screening

Polyhalogenated aryl sulfides are established intermediates in the synthesis of fungicidal and herbicidal active ingredients [1]. The target compound's high LogP (4.2117) and heavy halogen load (2 × Br, 2 × F, MW 317.98) place it in a physicochemical space associated with enhanced soil persistence and bioaccumulation potential—properties that, while undesirable in a final active ingredient, are precisely what make it a useful probe compound for environmental fate screening studies [2]. Its predicted density approximately double that of the parent thioanisole (1.05 vs. 2.03 g/cm³ for the isomeric tetra-halogenated compound) further suggests distinct environmental partitioning behavior that can serve as a benchmark in computational ecotoxicology model validation . The dual bromine handles also allow for late-stage diversification to generate a series of analogs with systematically varied environmental fate profiles from a common intermediate.

Building Block for ¹⁹F NMR and MS Reaction Tracking

The presence of two chemically equivalent fluorine atoms (2,6-difluoro) makes the target compound amenable to ¹⁹F NMR reaction monitoring without requiring additional fluorinated tags [1]. The distinct isotopic signature of bromine (¹:¹ ratio of ⁷⁹Br:⁸¹Br) provides a characteristic M:M+2:M+4 pattern in mass spectrometry (2 Br atoms produce a ~1:2:1 triplet), enabling unambiguous identification of the building block and its derivatives in complex reaction mixtures [2]. This dual spectroscopic handle—¹⁹F NMR for quantitative reaction progress assessment and Br isotope pattern for MS confirmation—is not available in non-fluorinated dibromo analogs (no ¹⁹F handle) or mono-bromo-fluoro analogs (simpler MS pattern, only one Br). The refrigerated storage requirement (2–8 °C, sealed dry) must be factored into laboratory workflow planning for this compound .

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